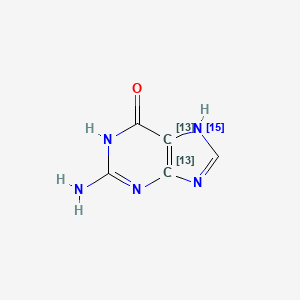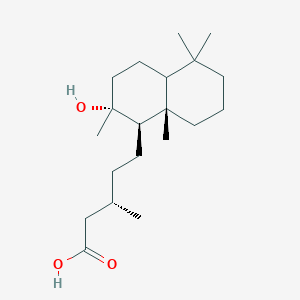
Labdanolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Labdanolic acid can be synthesized through the oxidative degradation of labdane-type diterpenes. The process involves multiple steps, including the formation of intermediate products such as triols, cyclic enol ethers, and methyl ketones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of raw resin from the leaves and twigs of Cistus ladaniferus and Cistus creticus. The resin is then subjected to purification processes to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Labdanolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Labdanolic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Labdanolic acid exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Labdanolic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labdane: A precursor to this compound with a similar structure.
Ambrein: A triterpenoid found in ambergris, used in the fragrance industry.
Drimanes: Compounds synthesized from this compound, known for their biological activities.
This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1 |
Clave InChI |
KHCCSRVJJDOANA-ZOSGAXDSSA-N |
SMILES isomérico |
C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O |
SMILES canónico |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
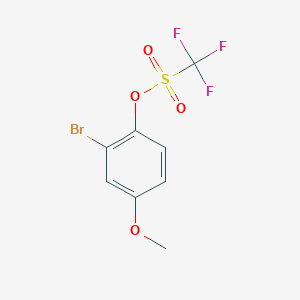

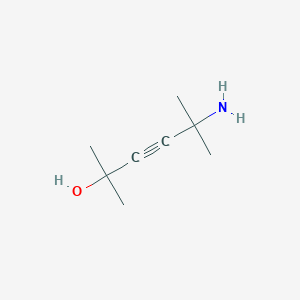
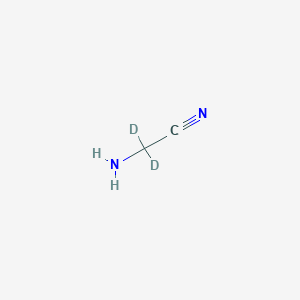
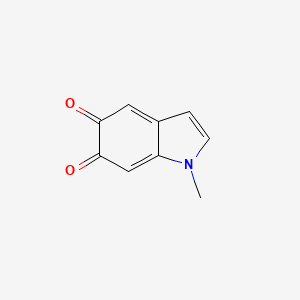
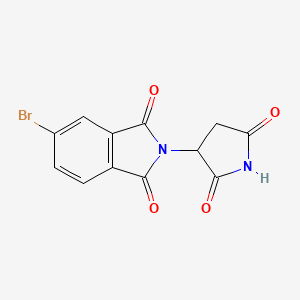
amine hydrochloride](/img/structure/B13446376.png)
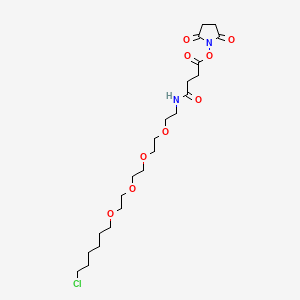
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)


